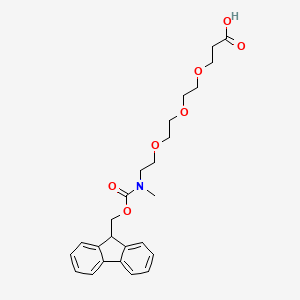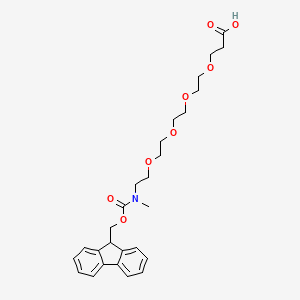
FX1
概要
説明
FX1は、BCL6タンパク質の強力かつ選択的な阻害作用で知られる合成有機化合物です。BCL6は、特にびまん性大細胞型B細胞リンパ腫など、特定のがんの進行に関与するがん遺伝子です。 This compoundは、BCL6抑制複合体の形成を阻害することにより、BCL6標的遺伝子の再活性化とがん細胞のアポトーシスを誘導します .
作用機序
FX1は、その側面溝の重要な領域のBCL6タンパク質に結合することにより、その効果を発揮します。この結合は、BCL6抑制複合体の形成を阻害し、BCL6標的遺伝子の再活性化につながります。再活性化された遺伝子には、細胞周期調節とアポトーシスに関与するp21、p27、p53などがあります。 This compoundは、NF-κBとAktシグナル伝達経路も阻害し、その抗がん効果に貢献しています .
生化学分析
Biochemical Properties
FX1 interacts with the BCL6 protein, leading to the disruption of BCL6 repression complex formation and reactivation of BCL6 target genes . This interaction influences various biochemical reactions within the cell. The compound’s effect on BCL6 leads to changes in the expression of critical checkpoint target proteins of BCL6, including p53, p21, and p27 . These proteins can activate their downstream cell death and anti-proliferative pathways .
Cellular Effects
This compound has a profound impact on cellular processes. It efficiently inhibits the cell growth and survival of HTLV-1-infected T cell lines in a dose- and time-dependent manner . This compound’s influence on cell function extends to its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit NF-κB and Akt signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It disrupts the formation of the BCL6 repression complex, leading to the reactivation of BCL6 target genes . This disruption results in changes in gene expression, including the upregulation of cell cycle checkpoint proteins and the downregulation of cell cycle regulatory proteins .
Dosage Effects in Animal Models
While specific studies detailing the dosage effects of this compound in animal models are currently lacking, it is known that this compound efficiently inhibits the growth and survival of HTLV-1-infected T cell lines in a dose-dependent manner .
Metabolic Pathways
Given its role as a BCL6 inhibitor, it is likely that this compound interacts with enzymes and cofactors associated with the regulation of this protein .
Transport and Distribution
Given its role as a BCL6 inhibitor, it is likely that this compound interacts with transporters or binding proteins associated with the regulation of this protein .
Subcellular Localization
Bcl6, the protein that this compound inhibits, is primarily localized in the nucleus . Therefore, it is plausible that this compound also localizes to the nucleus to exert its inhibitory effects on BCL6.
準備方法
合成経路と反応条件
FX1は、塩基の存在下で、5-クロロ-2-オキソインドリンとチアゾリジン-2-チオンを反応させる多段階プロセスで合成できます。 この反応は、中間体の形成を経て進行し、その後、プロパン酸と反応させてthis compoundが得られます .
工業生産方法
This compoundの工業生産には、化合物の純度を確保するため、高速液体クロマトグラフィー(HPLC)が使用されます。 このプロセスには、出発物質の調製、制御された条件下での反応、HPLCによる精製が含まれます .
化学反応の分析
反応の種類
FX1は、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは、酸化されてさまざまな分解生成物を形成できます。
還元: this compoundは、特定の条件下で還元されて、さまざまな中間体を生成できます。
一般的な試薬と条件
酸化: 過酸化水素と水酸化ナトリウムは、this compoundの酸化によく使用されます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな酸化分解生成物と、this compoundの置換誘導体が含まれます .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用分野を持っています。
化学: this compoundは、BCL6の阻害と、遺伝子発現への影響を研究するためのツール化合物として使用されます。
生物学: this compoundは、細胞プロセスとがんの進行におけるBCL6の役割を理解するための研究に使用されます。
医学: this compoundは、特にびまん性大細胞型B細胞リンパ腫など、がんの治療における潜在的な治療的応用が調査されています。
科学的研究の応用
FX1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of BCL6 and its effects on gene expression.
Biology: this compound is employed in research to understand the role of BCL6 in cellular processes and cancer progression.
Medicine: this compound is investigated for its potential therapeutic applications in treating cancers, particularly diffuse large B cell lymphoma.
Industry: This compound is used in the development of new cancer therapies and as a reference compound in drug discovery .
類似化合物との比較
類似化合物
79-6: FX1と同様の作用機序を持つ別のBCL6阻害剤ですが、this compoundよりも効果が低いです。
This compoundの独自性
This compoundは、BCL6の阻害における高い選択性と効力で独自性を示します。 This compoundは、BCL6媒介遺伝子抑制の逆転と、他の類似化合物と比較してがん細胞のアポトーシスの誘導において、より高い効果を示します .
特性
IUPAC Name |
3-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBGCTWNOMSQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of FX1 and how does this interaction affect downstream cellular processes?
A1: this compound specifically targets the BTB domain of the BCL6 protein [, , , , ]. This interaction disrupts the formation of the BCL6 repression complex, preventing the recruitment of corepressors such as SMRT, NCOR, and BCOR [, ]. Consequently, this compound leads to the reactivation of BCL6 target genes involved in cell proliferation, survival, and immune responses [, , ].
Q2: How does this compound impact T follicular helper (Tfh) cells and what are the implications for the humoral immune response?
A2: this compound inhibits Tfh cell differentiation and expansion [, , ]. Tfh cells play a crucial role in the germinal center reaction, where they provide signals for B cell maturation and antibody production []. By inhibiting Tfh cells, this compound effectively suppresses the humoral immune response, leading to a reduction in antibody production [, , ].
Q3: What is the effect of this compound on HIV infection and reactivation in the context of Tfh cells?
A3: this compound has been shown to repress HIV infection of tonsillar Tfh cells ex vivo []. It also suppresses HIV infection and reactivation in primary, non-Tfh CD4+ T cells []. This effect is attributed to the downregulation of phosphorylated SAMHD1, a restriction factor for HIV, and decreased T cell activation upon this compound treatment [].
Q4: How does this compound affect the NLRP3 inflammasome and what are the implications for hyperoxia-induced lung injury?
A4: this compound has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response []. In a mouse model of hyperoxia-induced lung injury, this compound administration attenuated alveolar simplification, dysregulated angiogenesis, and inflammation, all of which are associated with bronchopulmonary dysplasia (BPD) [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H13ClN4O3S2, and its molecular weight is 408.89 g/mol.
Q6: Is there information on material compatibility, stability under various conditions, or catalytic properties of this compound within the provided research?
A6: The provided research focuses on the biological activity and therapeutic potential of this compound as a BCL6 inhibitor. There is no information available regarding its material compatibility, stability under various conditions, or catalytic properties.
Q7: Was this compound designed using computational chemistry approaches?
A7: Yes, this compound was rationally designed using a structure-based drug design approach. Researchers employed an in silico drug design functional-group mapping strategy called SILCS to develop this compound []. This approach enabled them to create a potent BCL6 inhibitor that binds with high affinity to the BCL6 lateral groove, exceeding the binding affinity of natural BCL6 ligands [].
Q8: Is there information available regarding the structure-activity relationship (SAR) of this compound and the impact of structural modifications on its activity?
A8: The provided research articles do not delve into detailed SAR studies for this compound. The focus is primarily on its biological activity as a BCL6 inhibitor and its therapeutic potential in various disease models.
Q9: What is known about the stability and formulation of this compound, particularly regarding its aqueous solubility and bioavailability?
A9: this compound has limited water solubility []. To enhance its solubility and bioavailability, researchers developed a prodrug called AP-4-287 []. AP-4-287 exhibits improved aqueous solubility and is readily converted to this compound in vivo after intraperitoneal administration [].
Q10: What is the current understanding of this compound's safety profile, pharmacokinetics, and efficacy in preclinical models?
A10: While specific data on SHE regulations and long-term effects are not provided, research highlights that this compound demonstrates promising preclinical efficacy:
- In vivo Efficacy: this compound induces regression of established tumors in mice bearing diffuse large B-cell lymphoma (DLBCL) xenografts []. It also prolongs survival and attenuates immune response in chronic cardiac transplant rejection models in mice []. In a mouse model of hyperoxia-induced lung injury, this compound administration demonstrated long-lasting protective effects (≥4 wk) [].
- In vitro Efficacy: this compound potently suppresses ABC-DLBCL cells in vitro and primary human ABC-DLBCL specimens ex vivo []. It also inhibits leukemia cell growth, enhances apoptosis sensitivity, and prolongs the survival of xenografted mice in a model of CRLF2-rearranged acute lymphoblastic leukemia [].
- Pharmacokinetics (PK): this compound exhibits a shorter half-life in vivo, prompting the development of the prodrug AP-4-287 to improve its PK profile []. A study compared the pharmacokinetics of this compound between mice and macaques and evaluated its lymphoid suppressive effect in uninfected macaques with lymphoid hyperplasia [].
- Safety Profile: Although specific toxicological data isn't detailed in the provided research, the development of a prodrug form (AP-4-287) suggests efforts to enhance its safety and pharmacokinetic properties [].
Q11: Are there known mechanisms of resistance to this compound, and what strategies are being explored to improve its delivery and target specificity?
A11: The provided research primarily focuses on this compound's mechanism of action and preclinical efficacy. Information regarding specific resistance mechanisms, toxicity profiles, or targeted drug delivery approaches for this compound is not discussed in the provided abstracts.
Q12: Are there specific biomarkers being investigated to monitor this compound treatment response, and what are the environmental implications of its use?
A12: The provided research does not delve into details about specific biomarkers for this compound treatment monitoring. Similarly, information on analytical methods for its characterization, its environmental impact, or dissolution and solubility properties is not available in these abstracts.
Q13: What measures are in place to ensure the quality and safety of this compound during development and manufacturing?
A13: The abstracts provided do not contain specific information on the analytical method validation, quality control processes, or potential immunogenicity of this compound. They also lack details on its interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q14: Is this compound biocompatible and biodegradable? Are there viable alternatives to this compound, and what resources are available for further research?
A14: The available abstracts do not provide insights into the biocompatibility, biodegradability, or potential alternatives and substitutes for this compound. Information regarding research infrastructure and resources dedicated to this compound research is also not mentioned.
Q15: What is the historical context of this compound's development, and what are its potential cross-disciplinary applications?
A15: The provided research highlights the use of this compound as a tool to investigate the role of BCL6 in various biological processes and its therapeutic potential in different disease models. Details about the specific historical context, milestones achieved in its development, or cross-disciplinary applications beyond the presented research are not found in the provided abstracts.
- Francisella Strains: Some research papers mention "this compound" in the context of bacterial strains, specifically Francisella, and are unrelated to the BCL6 inhibitor [, , ]. It is important to differentiate these references from the BCL6 inhibitor this compound.
- Ground Reaction Force: Some articles use "this compound" as a label for a component of the ground reaction force during gait analysis [, , ]. These instances are unrelated to the compound discussed in this Q&A.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















